4-Benzylpyridin-2-amine
CAS No.: 91391-85-4
Cat. No.: VC13435978
Molecular Formula: C12H12N2
Molecular Weight: 184.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 91391-85-4 |
---|---|
Molecular Formula | C12H12N2 |
Molecular Weight | 184.24 g/mol |
IUPAC Name | 4-benzylpyridin-2-amine |
Standard InChI | InChI=1S/C12H12N2/c13-12-9-11(6-7-14-12)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,13,14) |
Standard InChI Key | USWDEKDRZVWZQY-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |
Canonical SMILES | C1=CC=C(C=C1)CC2=CC(=NC=C2)N |
Introduction
Structural and Physicochemical Characteristics
Molecular Architecture
4-Benzylpyridin-2-amine consists of a pyridine core substituted with a benzyl group (-CHCH) at the 4-position and an amine (-NH) at the 2-position (Fig. 1). This arrangement confers unique electronic properties, as the electron-donating amine and electron-withdrawing pyridine ring create a polarized system conducive to nucleophilic and electrophilic interactions .
Table 1: Physicochemical Properties of 4-Benzylpyridin-2-amine
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 184.24 g/mol | |
CAS Number (Free Base) | 13556-71-3 | |
CAS Number (Hydrochloride) | 2408965-31-9 | |
Boiling Point | 330.8°C (Free Base) | |
Density | 1.131 g/cm (Free Base) |
Synthetic Methodologies
Direct Amination of 4-Benzylpyridine
A common route involves reacting 4-benzylpyridine with ammonia under high-pressure conditions, followed by hydrochloric acid treatment to yield the hydrochloride salt (Fig. 2a). This method achieves moderate yields (50–60%) but requires careful control of reaction parameters to avoid over-amination.
Palladium-Catalyzed Cross-Coupling
Advanced strategies employ Suzuki–Miyaura and Buchwald–Hartwig couplings. For example, a 2-iodo-4-chloropyrrolopyridine intermediate undergoes chemoselective Suzuki coupling with aryl boronic acids, followed by amination at the 4-position (Fig. 2b) . This approach, while efficient for complex derivatives, necessitates protective groups (e.g., SEM) to prevent side reactions .
Key Challenges:
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Deprotection Issues: SEM group removal often generates formaldehyde, leading to tricyclic byproducts .
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Chemoselectivity: Competing reactions at the 2- and 4-positions require precise catalyst selection (e.g., Pd(OAc)/RuPhos) .
Pharmacological Applications
GPR52 G Protein-Biased Agonists
3-((4-Benzylpyridin-2-yl)amino)benzamides, derived from 4-benzylpyridin-2-amine, exhibit nanomolar potency at GPR52 receptors (EC = 7.3 nM) . These compounds show >1,000-fold selectivity over 168 off-target receptors and demonstrate efficacy in reducing hyperlocomotion in murine models of schizophrenia .
Mechanism of Action:
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G Protein Bias: The compounds preferentially activate G signaling over β-arrestin recruitment, minimizing adverse effects .
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Blood-Brain Barrier Penetration: Optimized logP values (2.8–3.5) ensure central nervous system bioavailability .
Future Directions
Drug Development
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Optimization of GPR52 Agonists: Structure-activity relationship (SAR) studies to enhance selectivity and reduce cytotoxicity .
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Multitarget Ligands: Hybrid molecules combining acetylcholinesterase inhibition and anti-inflammatory activity for neurodegenerative diseases .
Synthetic Innovations
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